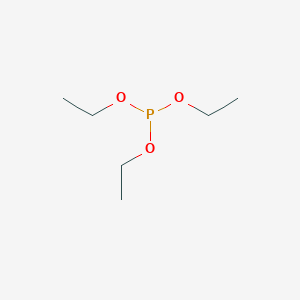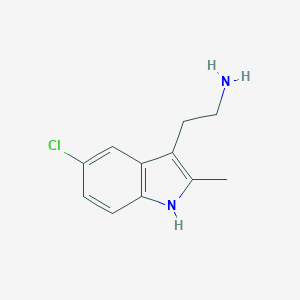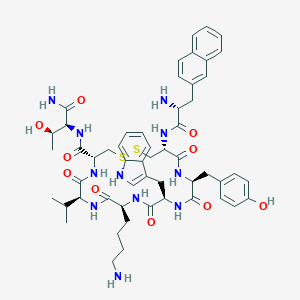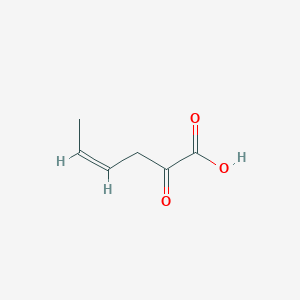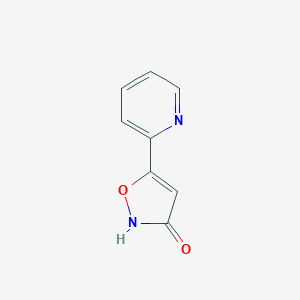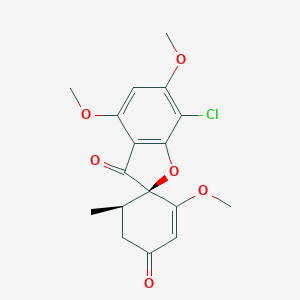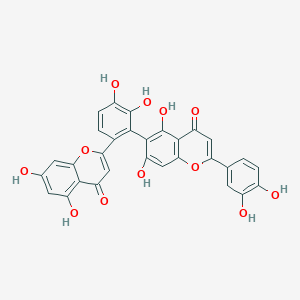
Dicranolomin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicranolomin is a natural product that is extracted from the plant Dicranopteris linearis. It has gained interest in the scientific community due to its potential therapeutic applications. Its unique chemical structure and mechanism of action make it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Real-Time Volatilomics in Plant Analysis
Dicranolomin, identified in plants like the moss Rhizogonium distichum, plays a role in the field of 'volatilomics'. This area involves analyzing volatiles from biological samples, providing insights into dynamic metabolic processes in plants. Techniques like direct infusion mass spectrometry (DI-MS) are used for monitoring changes in the composition of volatile flux, including substances like dicranolomin, from parts of plants or entire ecosystems in real-time. This helps in understanding plant physiology and responses to environmental changes (Majchrzak et al., 2020).
Phytochemical Research
In phytochemical studies, dicranolomin has been isolated from the gametophytes of Rhizogonium distichum. This biflavone and related compounds are structurally elucidated through spectroscopic techniques. Such research contributes to the understanding of plant biochemistry and potential applications of plant-derived substances in various fields including medicine and environmental sciences (Geiger & Seeger, 2000).
Applications in Stem Cell Research
While specific studies directly involving dicranolomin in stem cell research were not found, it's important to note that compounds isolated from plants, like dicranolomin, can potentially impact this field. The understanding of cellular processes and signaling pathways influenced by plant-derived substances could aid in stem cell research and clinical translation, contributing to advancements in regenerative medicine and therapy development (Daley et al., 2016).
Eigenschaften
CAS-Nummer |
116383-34-7 |
|---|---|
Produktname |
Dicranolomin |
Molekularformel |
C30H18O12 |
Molekulargewicht |
570.5 g/mol |
IUPAC-Name |
6-[6-(5,7-dihydroxy-4-oxochromen-2-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C30H18O12/c31-12-6-17(35)26-18(36)9-22(42-23(26)7-12)13-2-4-15(33)29(39)25(13)28-20(38)10-24-27(30(28)40)19(37)8-21(41-24)11-1-3-14(32)16(34)5-11/h1-10,31-35,38-40H |
InChI-Schlüssel |
ZFNKROZSXXJHKW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=CC(=C4O)O)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=CC(=C4O)O)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O)O |
Andere CAS-Nummern |
116383-34-7 |
Synonyme |
dicranolomin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)
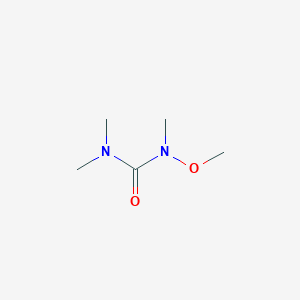

![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)
